molecular formula C22H26FN7O2 B14101184 8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14101184
M. Wt: 439.5 g/mol
InChI Key: SKOLDEAHIUHCBV-UHFFFAOYSA-N
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Description

8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to an imidazopurine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets in the body. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound can inhibit or activate various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H26FN7O2

Molecular Weight

439.5 g/mol

IUPAC Name

6-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H26FN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)12-11-27-7-9-28(10-8-27)14-16-5-3-4-6-17(16)23/h3-6,13H,7-12,14H2,1-2H3,(H,25,31,32)

InChI Key

SKOLDEAHIUHCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5F)N(C(=O)NC3=O)C

Origin of Product

United States

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